4-Formylphenyl 4-fluorobenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-formylphenyl) 4-fluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FO3/c15-12-5-3-11(4-6-12)14(17)18-13-7-1-10(9-16)2-8-13/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVACFCWXODKZAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OC(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Spectrometric Characterization of 4 Formylphenyl 4 Fluorobenzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise structure of organic molecules in solution. For 4-Formylphenyl 4-fluorobenzoate (B1226621), a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the atomic connectivity and electronic environments within the molecule.
The ¹H NMR spectrum of 4-Formylphenyl 4-fluorobenzoate provides detailed information about the proton environments. The spectrum, typically recorded in a solvent like deuterochloroform (CDCl₃), reveals distinct signals for the aldehydic proton and the aromatic protons on both phenyl rings.
The most downfield signal is a singlet appearing at approximately 10.02 ppm, which is characteristic of the aldehydic proton (-CHO). researchgate.netresearchgate.net This significant downfield shift is due to the strong deshielding effect of the attached carbonyl group.
The aromatic region of the spectrum displays signals for the eight protons on the two para-substituted benzene (B151609) rings. The protons on the formyl-substituted phenyl ring typically appear as two doublets. The two protons ortho to the aldehyde group (H-3', H-5') are observed as a doublet around 7.97 ppm, while the two protons ortho to the ester oxygen (H-2', H-6') are found as a doublet at approximately 7.40 ppm. researchgate.netresearchgate.net
Similarly, the protons of the 4-fluorobenzoyl group also present as two distinct multiplets. The two protons ortho to the ester carbonyl group (H-2, H-6) are deshielded and appear as a multiplet (often a doublet of doublets) in the range of 8.17-8.28 ppm. researchgate.netresearchgate.net The two protons ortho to the fluorine atom (H-3, H-5) are observed further upfield, typically as a triplet around 7.19 ppm, due to coupling with both the adjacent aromatic protons and the fluorine atom. researchgate.net
The coupling constants (J values) are consistent with ortho-coupling in aromatic systems, typically in the range of 8.0-8.9 Hz. researchgate.netresearchgate.net
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Reference |
|---|---|---|---|---|
| 10.02 | s (singlet) | - | 1H, -CHO | researchgate.netresearchgate.net |
| 8.17 - 8.28 | m (multiplet) | ~8.9, 5.4 | 2H, Ar-H (H-2, H-6) | researchgate.netresearchgate.net |
| 7.97 | d (doublet) | ~8.0 | 2H, Ar-H (H-3', H-5') | researchgate.net |
| 7.40 | d (doublet) | ~8.1 | 2H, Ar-H (H-2', H-6') | researchgate.netresearchgate.net |
Note: Spectral data recorded in CDCl₃. Chemical shifts and coupling constants may vary slightly depending on the solvent and spectrometer frequency.
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. In this compound, distinct signals are observed for the carbonyl carbons, the aromatic carbons, and the carbon atom bearing the fluorine substituent.
The most downfield signal, appearing at approximately 190.8 ppm, is assigned to the aldehydic carbonyl carbon (-CHO). researchgate.net The ester carbonyl carbon (C=O) is observed at a slightly more upfield position, around 163.5 ppm. researchgate.net
The aromatic region contains several signals. The carbon atom directly bonded to the fluorine (C-4) exhibits a characteristic large coupling constant (¹JCF) and appears as a doublet with a chemical shift around 167.2 ppm. researchgate.net The other aromatic carbons appear at distinct chemical shifts based on their electronic environment. For instance, the carbon atom of the formyl-substituted ring that is bonded to the ester oxygen (C-1') is found around 155.5 ppm. researchgate.net Other key signals include the carbon ortho to the fluorine (C-3, C-5) at approximately 115.9 ppm and the carbon ortho to the ester carbonyl (C-2, C-6) at about 132.9 ppm. researchgate.net
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment | Reference |
|---|---|---|
| 190.82 | Aldehyde Carbonyl (CHO) | researchgate.net |
| 167.21 (d, ¹JCF) | C-4 (C-F) | researchgate.net |
| 163.47 | Ester Carbonyl (COO) | researchgate.net |
| 155.49 | C-1' | researchgate.net |
| 134.14 | C-4' | researchgate.net |
| 132.91 (d, ³JCF) | C-2, C-6 | researchgate.net |
| 131.24 | C-2', C-6' | researchgate.net |
| 125.15 (d) | C-1 | researchgate.net |
| 122.45 | C-3', C-5' | researchgate.net |
Note: Spectral data recorded in CDCl₃. The multiplicities (d = doublet) for fluorinated carbons are due to C-F coupling.
Fluorine-19 NMR is a highly sensitive technique used to analyze fluorine-containing compounds. researchgate.net Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides sharp signals over a wide chemical shift range, making it an excellent probe for its local electronic environment. researchgate.net
For this compound, a single resonance is expected in the ¹⁹F NMR spectrum, corresponding to the single fluorine atom on the benzoyl ring. While specific experimental data for this compound is not widely reported in the literature, the chemical shift can be predicted based on related structures. For example, 4-fluorobenzoate has been used as an internal standard in ¹⁹F NMR studies with its resonance set at -114.2 ppm relative to CFCl₃. The chemical environment in the title ester is very similar, so a chemical shift in this region is expected. The signal would likely appear as a multiplet due to coupling with the two ortho protons (³JHF) and the two meta protons (⁴JHF) on the fluorinated ring.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the molecule's vibrational modes. The IR spectrum of this compound is characterized by strong absorptions from its two distinct carbonyl groups and other key bonds.
The most prominent features are the C=O stretching vibrations. Due to the different electronic environments, the aldehydic and ester carbonyl groups absorb at slightly different frequencies. The ester carbonyl (Ar-COO-Ar) stretch is typically observed as a very strong band in the region of 1730-1745 cm⁻¹. The aldehyde carbonyl (Ar-CHO) stretch appears at a lower frequency, generally in the range of 1690-1700 cm⁻¹. epstem.net
Other significant absorptions include the C-O stretching vibrations of the ester group, which typically appear as two bands between 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹. The C-F stretch of the aryl fluoride (B91410) is expected in the region of 1250-1200 cm⁻¹. Aromatic C=C stretching vibrations give rise to several bands in the 1600-1450 cm⁻¹ region.
Table 3: Expected IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Intensity |
|---|---|---|
| ~3080-3010 | Aromatic C-H Stretch | Medium-Weak |
| ~2850, ~2750 | Aldehyde C-H Stretch | Weak (often two bands) |
| ~1730-1745 | Ester C=O Stretch | Strong |
| ~1690-1700 | Aldehyde C=O Stretch | Strong |
| ~1600, ~1500, ~1450 | Aromatic C=C Stretch | Medium-Strong |
| ~1260-1200 | C-F Stretch | Strong |
| ~1250-1200 | Asymmetric C-O-C Stretch (Ester) | Strong |
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. Using Electrospray Ionization (ESI), the compound is typically observed as a protonated molecule, [M+H]⁺.
For this compound (C₁₄H₉FO₃), the theoretical exact mass can be calculated. Experimental measurement via HRMS confirms this elemental composition with high precision.
Table 4: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Found m/z | Reference |
|---|
This close correlation between the calculated and experimentally found mass-to-charge ratio provides unambiguous confirmation of the compound's molecular formula.
Correlation of Experimental Spectroscopic Data with Theoretical Predictions
Modern computational chemistry, particularly using Density Functional Theory (DFT), allows for the theoretical prediction of spectroscopic properties. epstem.net Methods like B3LYP with basis sets such as 6-311G(d) are commonly used to calculate optimized molecular geometries, vibrational frequencies (IR), and NMR chemical shifts. epstem.net
For molecules in the phenyl benzoate (B1203000) class, DFT calculations have shown excellent agreement with experimental data. researchgate.net Theoretical calculations of the vibrational spectra can predict the frequencies and intensities of IR bands. researchgate.net While calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, they can be corrected using a scaling factor to achieve a strong correlation with the measured spectrum, aiding in the definitive assignment of complex vibrational modes. researchgate.net
Similarly, NMR chemical shifts can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO). epstem.net The calculated ¹³C and ¹H chemical shifts for substituted phenyl benzoates generally show a linear correlation with experimental values. tandfonline.com These computational models are invaluable for assigning specific signals in complex spectra and for understanding how substituents electronically influence the magnetic shielding of each nucleus. For this compound, DFT would predict the deshielding of the aldehydic proton and the distinct chemical shifts of the aromatic protons and carbons based on the electron-withdrawing effects of the formyl, ester, and fluoro groups, corroborating the experimental findings.
Structural Elucidation and Crystallographic Analysis of 4 Formylphenyl 4 Fluorobenzoate and Analogues
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction (SC-XRD) is a definitive technique for determining the three-dimensional atomic arrangement, bond lengths, angles, and intermolecular interactions within a crystalline solid. hzdr.dehzdr.de While a specific public domain crystal structure for 4-Formylphenyl 4-fluorobenzoate (B1226621) is not available, its characteristics can be inferred from detailed studies of its constituent parts and closely related analogues.
The molecular structure of 4-Formylphenyl 4-fluorobenzoate consists of a 4-formylphenyl group and a 4-fluorobenzoyl group linked by an ester bridge. The geometry is largely dictated by the planar nature of the two phenyl rings and the ester group. sydney.edu.aulibretexts.org
The precise bond lengths and angles determine the molecule's exact geometry. Based on data from analogous structures, the expected values for key bonds in this compound can be estimated. The ester group will feature a characteristic C=O double bond and two C-O single bonds. The C-F bond on the fluorinated ring and the C=O bond of the formyl group are also defining features.
Below is a table of expected bond lengths and angles for the principal functional groups, compiled from data on similar organic molecules. rsc.orgresearchgate.net
| Bond/Angle | Type | Expected Value |
| C=O (ester) | Bond Length | ~1.21 Å |
| C-O (ester) | Bond Length | ~1.34 Å |
| O-C (ester-phenyl) | Bond Length | ~1.41 Å |
| C-F | Bond Length | ~1.35 Å |
| C=O (formyl) | Bond Length | ~1.22 Å |
| C-C (aromatic) | Bond Length | ~1.39 Å |
| O-C=O (ester) | Bond Angle | ~124° |
| C-O-C (ester) | Bond Angle | ~118° |
| C-C-F (aromatic) | Bond Angle | ~119° |
| C-C=O (formyl) | Bond Angle | ~121° |
Note: These values are illustrative and based on data from analogous compounds.
Although this compound lacks strong hydrogen bond donors like O-H or N-H groups, it can participate in a network of weak intermolecular interactions. youtube.comyoutube.com The primary interactions expected are weak C-H···O and C-H···F hydrogen bonds.
The oxygen atoms of the ester and formyl groups can act as hydrogen bond acceptors. doi.org The fluorine atom, being highly electronegative, can also participate as a weak acceptor in C-H···F interactions. researchgate.net Studies on co-crystals containing 4-fluorobenzoic acid show that the fluorine atom and the carboxylic oxygen atoms are key sites for forming hydrogen bonds that stabilize the crystal structure. eurjchem.comeurjchem.com These weak hydrogen bonds, though individually minimal in strength, collectively play a crucial role in directing the assembly of molecules in the crystal lattice.
Supramolecular Architecture and Crystal Packing Motifs
The combination of weak C-H···O and C-H···F hydrogen bonds, along with π-π stacking interactions between the aromatic rings, dictates the supramolecular architecture. glaserchemgroup.com The way molecules orient themselves relative to one another in the crystal is known as the packing motif. nih.gov
Hirshfeld Surface Analysis and Quantitative Fingerprint Plots for Non-Covalent Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. researchgate.netgazi.edu.tr The surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact.
For this compound, the Hirshfeld surface would reveal distinct spots corresponding to the C-H···O and C-H···F interactions. A quantitative breakdown of these interactions is provided by 2D fingerprint plots. eurjchem.comeurjchem.com Based on analyses of structurally similar compounds, the expected contributions of various contacts to the total Hirshfeld surface can be predicted. gazi.edu.trmdpi.com
The most significant contribution typically comes from H···H contacts, reflecting the abundance of hydrogen atoms on the molecular surface. Other important interactions would include C···H/H···C (related to π-stacking), O···H/H···O, and F···H/H···F contacts.
| Intermolecular Contact | Expected Contribution to Hirshfeld Surface | Primary Interaction Type |
| H···H | ~40 - 50% | Van der Waals forces |
| C···H / H···C | ~15 - 25% | π-π stacking, Van der Waals |
| O···H / H···O | ~8 - 15% | C-H···O hydrogen bonds |
| F···H / H···F | ~3 - 8% | C-H···F hydrogen bonds |
Note: These percentages are illustrative estimates based on published data for analogous molecules and co-crystals. gazi.edu.trmdpi.com
The fingerprint plots would show characteristic "wings" or "spikes" corresponding to the specific donor-acceptor pairs in the C-H···O and C-H···F hydrogen bonds, providing a clear visual and quantitative signature of the molecule's interaction profile. eurjchem.comeurjchem.com
Theoretical and Computational Chemistry Studies of 4 Formylphenyl 4 Fluorobenzoate
Quantum Chemical Calculations (Density Functional Theory (DFT) and Hartree-Fock (HF) Methods)
Quantum chemical calculations are fundamental to modern chemistry, providing a lens into the electronic structure of molecules. The two primary approaches are wave function theory (WFT) and density functional theory (DFT). Hartree-Fock (HF) is the most fundamental ab initio method within WFT, which approximates the many-electron wavefunction as a single Slater determinant. While foundational, HF theory does not account for electron correlation, which is the interaction among electrons.
Density Functional Theory (DFT) offers a powerful alternative that includes effects of electron correlation at a lower computational cost. DFT methods are based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are a unique functional of the electron density. In practice, calculations employ various exchange-correlation functionals, such as the widely used B3LYP hybrid functional, which combines the strengths of HF theory with DFT. These calculations are performed using a set of basis functions, known as a basis set (e.g., 6-311++G(d,p)), which describes the atomic orbitals of the system.
Electronic Structure Analysis (HOMO, LUMO Energies, and Energy Gap)
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior. The HOMO is the orbital from which an electron is most easily removed, acting as an electron donor, while the LUMO is the orbital that most readily accepts an electron.
The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive and can be easily excited. This energy gap is also directly related to the lowest energy electronic excitation possible, which can be measured experimentally using UV-Vis spectroscopy. For 4-Formylphenyl 4-fluorobenzoate (B1226621), these parameters would be calculated using DFT to predict its electronic characteristics.
Table 1: Illustrative Quantum Chemical Parameters for Electronic Structure Analysis Note: The following values are representative examples of what would be calculated for a molecule like 4-Formylphenyl 4-fluorobenzoate using DFT methods. Specific literature values for this exact compound are not available.
| Parameter | Description | Illustrative Value |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.3 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 eV |
| Energy Gap (ΔE) | Difference between LUMO and HOMO energies (ELUMO - EHOMO) | 4.5 eV |
Calculation of Dipole Moment, Polarizability, and Hyperpolarizability
Computational methods are essential for determining the electric properties of a molecule, which dictate its interaction with external electric fields and are crucial for applications in materials science, particularly non-linear optics (NLO).
Polarizability (α): This describes the ease with which the electron cloud of a molecule can be distorted by an external electric field, leading to an induced dipole moment.
First-Order Hyperpolarizability (β): This tensor quantity measures the non-linear response of a molecule to a strong electric field. Molecules with a large hyperpolarizability value are candidates for NLO materials, which have applications in technologies like frequency conversion and optical switching.
For this compound, the presence of electron-withdrawing groups (formyl and fluoro) and a conjugated π-system suggests it may possess significant NLO properties, which would be quantified through hyperpolarizability calculations.
Table 2: Illustrative Calculated Electric Properties Note: These values are representative examples of properties that would be calculated for a molecule like this compound. Specific literature values for this compound are not available.
| Property | Description |
|---|---|
| Dipole Moment (µ) | Measures the separation of positive and negative charges. |
| Polarizability (α) | Measures the molecule's response to an electric field. |
| Hyperpolarizability (β) | Measures the non-linear optical response. |
Conformational Analysis and Potential Energy Surfaces
The three-dimensional structure of a molecule is not rigid; rotation around single bonds can lead to different spatial arrangements called conformations. Conformational analysis is the study of the energy of these different conformers to identify the most stable, lowest-energy structure.
This is achieved computationally by creating a Potential Energy Surface (PES). A PES is a mathematical map that plots the molecule's energy as a function of one or more geometric parameters, such as the dihedral angles of rotatable bonds. By systematically rotating the bonds connecting the phenyl rings to the ester group in this compound and calculating the energy at each step, a PES can be generated. The minima on this surface correspond to stable conformers, while the saddle points represent the transition states for interconversion between them. Identifying the global minimum is crucial as this conformation represents the most likely structure of the molecule under normal conditions.
Computational Prediction of Spectroscopic Parameters
A key application of computational chemistry is the prediction of spectroscopic data, which serves to validate theoretical models against experimental results. For this compound, experimental Nuclear Magnetic Resonance (NMR) data has been reported.
Computational methods, particularly DFT, can calculate NMR chemical shifts (δ) with good accuracy. The process involves calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. Comparing the calculated ¹H and ¹³C NMR spectra with the experimental data provides a robust check on the quality of the computational model and the accuracy of the determined structure.
Table 3: Experimental and Theoretical NMR Data for this compound
| Nucleus | Experimental Chemical Shift (δ, ppm) | Theoretical Approach |
|---|---|---|
| ¹H (CHO) | 10.03 | Gauge-Invariant Atomic Orbital (GIAO) method within DFT is typically used to predict chemical shifts. |
| ¹H (ArH) | 8.23, 7.98, 7.41, 7.21 | A close match between predicted and experimental values confirms the structural assignment. |
| ¹³C (C=O, aldehyde) | 191.06 | |
| ¹³C (C=O, ester) | 165.28 |
| ¹³C (ArC) | 169.05, 155.67, 134.31, 133.10, 131.45, 125.31, 122.64, 116.26 | |
Theoretical Analysis of Intermolecular and Intramolecular Interactions
The properties of a compound, especially in the solid state, are governed by the network of interactions between molecules (intermolecular) and within a single molecule (intramolecular). Theoretical methods are used to identify and quantify these forces.
Intramolecular Interactions: These include conjugative effects and hyperconjugation, which stabilize the molecule. For this compound, this involves the electronic interplay between the two aromatic rings, the ester linkage, the formyl group, and the fluorine atom.
Intermolecular Interactions: These are non-covalent forces such as hydrogen bonds, halogen bonds, and π-π stacking interactions that dictate how molecules pack together.
Computational tools like Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM) are used to analyze these interactions. NBO analysis examines charge transfer between filled and empty orbitals, providing insight into stabilizing donor-acceptor interactions. Analysis of the molecular electrostatic potential (MEP) surface can identify electron-rich and electron-poor regions, predicting sites for intermolecular interactions like hydrogen bonding.
Prediction of Molecular Descriptors for Structure-Property Relationships
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models establish a mathematical link between a molecule's structure and its biological activity or physical properties. These models rely on molecular descriptors, which are numerical values that encode different aspects of a molecule's structure.
Computational chemistry is used to calculate a vast array of these descriptors for this compound. These descriptors can be categorized into several classes:
Constitutional: Based on the 2D structure, such as molecular weight and atom counts.
Topological: Describe atomic connectivity and molecular shape.
Geometric: Depend on the 3D structure, such as molecular surface area.
Electronic: Derived from quantum chemical calculations, including HOMO/LUMO energies, dipole moment, and atomic charges.
These calculated descriptors can then be used to build QSAR models to predict the properties of this compound and similar compounds, guiding the design of new molecules with desired characteristics.
Table 4: Examples of Molecular Descriptors for QSAR Studies
| Descriptor Class | Example Descriptors | Information Encoded |
|---|---|---|
| Electronic | HOMO/LUMO Energies, Dipole Moment | Reactivity, Polarity |
| Constitutional | Molecular Weight, Number of H-bond donors/acceptors | Size, H-bonding capacity |
| Topological | Wiener Index, Balaban J index | Molecular branching and compactness |
| Geometric | Molecular Surface Area, Molecular Volume | 3D size and shape |
Exploration of 4 Formylphenyl 4 Fluorobenzoate in Materials Science and Applied Chemical Systems
Development of Liquid Crystalline Materials
The rigid, rod-like structure inherent to 4-Formylphenyl 4-fluorobenzoate (B1226621) makes it an excellent candidate for the synthesis of liquid crystalline materials. These materials exhibit phases of matter that have properties between those of a conventional liquid and those of a solid crystal, making them crucial for display technologies and optical applications.
Synthesis of Mesogenic Derivatives and Structure-Mesomorphic Property Relationships
The aldehyde group of 4-Formylphenyl 4-fluorobenzoate provides a convenient handle for synthesizing mesogenic derivatives, primarily through the formation of Schiff bases. The reaction of the aldehyde with various amines leads to the creation of imine-linked compounds with extended molecular lengths, a key characteristic for inducing liquid crystalline behavior.
For instance, a series of fluorinated Schiff's base esters have been synthesized from this compound. ustb.edu.cn These compounds, such as 4-allyloxy-2-X-6-X-benzoic acid 4-[(2,3,4-trifluorophenylimino)-methyl]phenyl ester (where X is H or F), have been shown to exhibit enantiotropic nematic phases. ustb.edu.cn The relationship between the molecular structure and the resulting mesomorphic properties is a critical area of study. The introduction of different terminal groups and lateral substituents can significantly influence the transition temperatures and the type of liquid crystal phase observed. For example, the length of a terminal alkyl chain can determine whether a material exhibits only a nematic phase or also smectic phases at different temperatures. frontiersin.org
The synthesis of these derivatives often involves standard esterification and condensation reactions. For example, this compound itself can be prepared by reacting 4-hydroxybenzaldehyde (B117250) with 4-fluorobenzoyl chloride. nih.gov Subsequent reaction with an appropriate amine yields the target Schiff base mesogen. The mesomorphic properties of these synthesized compounds are typically characterized using techniques such as polarized optical microscopy (POM) and differential scanning calorimetry (DSC), which reveal the temperatures and types of phase transitions. ustb.edu.cnfrontiersin.org
| Derivative Name | Synthetic Precursors | Observed Mesophase | Key Structural Feature |
|---|---|---|---|
| 4-allyloxy-2-X-6-X-benzoic acid 4-[(2,3,4-trifluorophenylimino)-methyl]phenyl ester | This compound, substituted anilines | Nematic ustb.edu.cn | Fluorinated Schiff's base ester |
| (E)-4-((furan-2-ylmethylene)amino)phenyl 4-alkoxybenzoate (Fn) | Furfural, 4-aminophenyl 4-alkoxybenzoate | Nematic, Smectic A frontiersin.org | Furan ring and varied alkoxy chain length |
| Iminobenzoates with terminal pyrazine (B50134) moieties | Substituted 4-formylphenyl benzoates, pyrazine-2-carbohydrazide | Potential for liquid crystalline properties researchgate.net | Pyrazine terminal group |
Exploration of Ferroelectric and Non-linear Optical (NLO) Properties
Beyond simple liquid crystal displays, derivatives of this compound are explored for more advanced applications such as ferroelectric liquid crystals (FLCs) and materials with non-linear optical (NLO) properties. FLCs are a class of liquid crystals that possess spontaneous electric polarization, which can be rapidly switched by an external electric field, making them suitable for fast-switching display devices. mdpi.come-bookshelf.de
The design of FLCs often involves the introduction of a chiral center into the molecule and the engineering of a tilted smectic C (SmC*) phase. While direct studies on this compound-derived FLCs are not extensively detailed in the provided context, the synthesis of new ferroelectric liquid crystals often involves thiobenzoate cores and lateral fluoro-substitutions, which can induce or enhance ferroelectric properties. ibm.com The principles of designing FLCs, such as creating a tilted smectic phase and introducing chirality, would be applicable to derivatives of this compound. The spontaneous polarization, response time, and tilt angle are key parameters that are measured to evaluate the performance of these materials. ibm.com
Non-linear optical (NLO) materials have applications in technologies like frequency conversion and optical switching. The NLO properties of organic molecules are often associated with a large change in dipole moment between the ground and excited states, which is facilitated by a donor-π-acceptor (D-π-A) structure. The aldehyde group in this compound can act as an acceptor, and by attaching suitable donor groups, it is possible to design molecules with significant NLO responses. doi.org The delocalization of π-electrons across the molecular framework is crucial for enhancing these properties. nih.gov Computational methods, such as Density Functional Theory (DFT), are often employed to predict the hyperpolarizability (a measure of the NLO response) of newly designed molecules. bohrium.combohrium.com Experimental techniques like the Z-scan method are used to measure the third-order NLO properties of synthesized compounds. doi.org
Precursors for Polymer Synthesis and Covalent Organic Frameworks (COFs)
The bifunctional nature of this compound, with its aldehyde and ester groups, makes it a valuable precursor for the synthesis of complex macromolecular structures like polymers and Covalent Organic Frameworks (COFs).
COFs are a class of crystalline porous polymers with well-defined, ordered structures. The ability to precisely design their pore size and functionality makes them promising for applications in gas storage, separation, and catalysis. The aldehyde group of this compound is particularly useful for forming imine-linked COFs through condensation reactions with multi-amine linkers. For example, tetrahedral building blocks like tetrakis(4-formylphenyl)methane (B47715) can be condensed with linear amines to form 3D COFs. mdpi.comrsc.org While this compound itself is a linear building block, its aldehyde functionality is representative of the type of reactive group used in COF synthesis. The synthesis of COFs often occurs under solvothermal conditions, where the crystalline framework self-assembles. rsc.org Green solid-phase synthesis methods are also being developed to make the production of COFs more environmentally friendly. google.com
In polymer synthesis, this compound can be incorporated into polymer chains to impart specific properties. The aldehyde group can be used for post-polymerization modification or to create cross-linked networks. The fluorinated phenyl ring can enhance properties such as thermal stability and solubility in organic solvents.
| Macromolecular Structure | Role of this compound | Key Synthetic Reaction | Potential Applications |
|---|---|---|---|
| Covalent Organic Frameworks (COFs) | Aldehyde-functionalized building block mdpi.comrsc.org | Imine condensation | Gas storage, separation, catalysis |
| Polymers | Functional monomer | Polycondensation, post-polymerization modification | High-performance plastics, functional materials |
Applications in Catalysis and Mechanistic Investigations
The chemical reactivity of this compound also lends itself to applications in the field of catalysis, both in the design of catalytic systems and in the study of reaction mechanisms.
Design of Ligands or Supports for Catalytic Processes
The structure of this compound can be modified to create ligands for metal-based catalysts. Ligands play a crucial role in catalysis by tuning the steric and electronic properties of the metal center, thereby influencing the activity, selectivity, and stability of the catalyst. scholaris.ca The aldehyde group can be transformed into various coordinating groups, such as amines or phosphines, through further chemical reactions. These modified molecules can then be used to chelate metal ions, forming well-defined catalytic complexes. The design of these ligands is a key strategy for optimizing catalytic reduction reactions and other transformations. scholaris.ca
Furthermore, the principles of COF synthesis, for which this compound is a potential precursor, can be applied to create catalytic supports. By incorporating catalytically active sites into the porous framework of a COF, it is possible to develop highly efficient and reusable heterogeneous catalysts. mdpi.com The ordered and porous nature of COFs allows for enhanced accessibility of reactants to the active sites.
Understanding Reaction Pathways and Catalyst Regeneration
The reactivity of the aldehyde and ester groups in this compound can be exploited to study reaction pathways and mechanisms. For example, its reactions can serve as model systems for understanding more complex transformations. The presence of the fluorine atom provides a useful spectroscopic handle (¹⁹F NMR) for monitoring the progress of reactions and identifying intermediates.
In the context of catalyst regeneration, understanding the side reactions and deactivation pathways is crucial. While direct evidence of this compound's involvement in catalyst regeneration is not explicitly provided, the study of its stability and reactivity under catalytic conditions can provide insights into potential degradation pathways of related ester-containing compounds. For instance, understanding the hydrolysis of the ester bond or side reactions of the aldehyde group can inform the design of more robust catalysts and the development of effective regeneration protocols. The regeneration of an acyl-palladium catalyst, for example, is a critical step in certain cross-coupling reactions, and understanding the factors that influence this process is an active area of research. amazonaws.com
Role as Chemical Labeling and Tagging Synthons
In the realm of materials science and applied chemical systems, this compound serves as a valuable synthon, or building block, for the synthesis of chemical labels and tags. Its bifunctional nature, possessing both a reactive aldehyde (formyl) group and a fluorinated phenyl ring, makes it a strategic precursor for creating probes used in molecular imaging and bioconjugation. The aldehyde provides a handle for covalent attachment to biomolecules, while the fluorobenzoate moiety can be adapted for applications such as ¹⁸F radiolabeling for Positron Emission Tomography (PET).
The primary application in this context is the use of related structures to generate radiolabeled aldehydes, which are then used to tag molecules of biological interest. Research has demonstrated the synthesis of 4-[¹⁸F]fluorobenzaldehyde from precursors containing the 4-formylphenyl group, such as 4-(formylphenyl)-trimethylammonium triflate. nih.govresearchgate.net This radiolabeled aldehyde is a crucial intermediate that can be subsequently conjugated to various molecules.
The aldehyde's high reactivity and selectivity toward aminooxy groups to form stable oxime ethers is a key feature exploited in chemical tagging. nih.govresearchgate.net This chemoselective ligation allows for the specific labeling of proteins, peptides, and other biomolecules that have been modified to contain an aminooxy functional group. This strategy is advantageous because oxime ethers exhibit exceptional stability, which is critical for applications requiring robustly labeled compounds. nih.govresearchgate.net
For instance, once 4-[¹⁸F]fluorobenzaldehyde is synthesized, it can be reacted with molecules containing an aminooxy-maleimide group. The resulting product is an ¹⁸F-labeled maleimide (B117702) which can then be used to tag thiol-containing biomolecules like peptides (e.g., Glutathione) and antisense oligodeoxynucleotides (ODNs). nih.gov This two-step process, where the synthon is first converted to a reactive labeling agent, exemplifies its role in creating sophisticated molecular probes.
Detailed findings from the synthesis of this compound and related compounds used in labeling applications are presented below.
Table 1: Synthesis and Spectroscopic Data of 4-Formylphenyl Benzoate (B1203000) Derivatives
| Compound Name | Formula | Yield | Melting Point (°C) | Spectroscopic Data (¹H NMR, 400 MHz, CDCl₃) | Ref |
|---|---|---|---|---|---|
| This compound | C₁₄H₉FO₃ | 53% | 75–77 | δ 10.03 (s, 1H, CHO), 8.23 (dd, J = 8.9, 5.4 Hz, 2H, ArH), 7.98 (d, J = 8.6 Hz, 2H, ArH), 7.41 (d, J = 8.6 Hz, 2H, ArH), 7.21 (dd, J = 15.8, 8.9 Hz, 2H, ArH) | mdpi.com |
| 4-Formylphenyl 4-chlorobenzoate | C₁₄H₉ClO₃ | 91% | 111–113 | δ 9.96 (s, 1H, CHO), 8.07 (d, J = 8.8 Hz, 2H, ArH), 7.91 (d, J = 8.7 Hz, 2H, ArH), 7.44 (d, J = 8.8 Hz, 2H, ArH), 7.34 (d, J = 8.7 Hz, 2H, ArH) | mdpi.com |
| 4-Formylphenyl 4-nitrobenzoate | C₁₄H₉NO₅ | 85% | 197–200 | δ 9.98 (s, 1H, CHO), 8.32 (s, 4H, ArH), 7.94 (d, J = 8.6 Hz, 2H, ArH), 7.37 (d, J = 8.6 Hz, 2H, ArH) | mdpi.com |
| (4-Formylphenyl)(phenyl)iodonium bromide | C₁₃H₁₀BrIO | 71% | N/A | δ 7.35–7.52 (m, 2 H), 7.55–7.65 (m, 1 H), 7.93 (d, J = 8.3 Hz, 2 H), 8.21 (d, J = 7.4 Hz, 2 H), 8.39 (d, J = 8.3 Hz, 2 H), 10.00 (s, 1 H) | rsc.org |
Table 2: Application of 4-Formylphenyl-derived Synthons in Radiolabeling
| Labeled Prosthetic Group | Precursor | Labeled Biomolecule | Radiochemical Yield | Ref |
|---|---|---|---|---|
| N-[4-[(4-[¹⁸F]fluorobenzylidene)aminooxy]butyl]maleimide ([¹⁸F]FBABM) | 4-[¹⁸F]fluorobenzaldehyde (from 4-(formylphenyl)-trimethylammonium triflate) | Glutathione (GSH), Oligodeoxynucleotides (ODNs) | >35% for [¹⁸F]FBABM; 70% for GSH conjugate; 5% for ODN conjugate | nih.gov |
| N-[6-(4-[¹⁸F]fluoro-benzylidene) aminooxyhexyl]maleimide ([¹⁸F]FBAM) | 4-[¹⁸F]fluorobenzaldehyde | Glutathione (GSH), Human Low-Density Lipoprotein (LDL) | 29% for [¹⁸F]FBAM; 17 ± 10% for LDL conjugate | thno.org |
| N-[2-(4-[¹⁸F]fluorobenzamido)ethyl]maleimide ([¹⁸F]FBEM) | N-succinimidyl-4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB) | Monomeric & Dimeric c(RGDyK) peptide | 5% for [¹⁸F]FBEM; ≥85 ± 5% for peptide conjugate | nih.govthno.org |
Advanced Chemical Reactivity and Transformative Chemistry Involving 4 Formylphenyl 4 Fluorobenzoate
Reactivity of the Formyl Group
The formyl group (–CHO) is a primary site of reactivity in 4-Formylphenyl 4-fluorobenzoate (B1226621), participating in a variety of reactions characteristic of aldehydes. Its electrophilic carbon is susceptible to attack by nucleophiles, and the adjacent aromatic ring influences its reactivity.
The formyl group readily undergoes nucleophilic addition, where a nucleophile attacks the carbonyl carbon, leading to a tetrahedral intermediate. ucla.edu This is often followed by a series of steps to yield a stable product. A prominent example is the condensation reaction with primary amines to form Schiff bases (or imines).
Schiff bases are compounds containing an azomethine group (–C=N–) and are formed through the reaction of an aldehyde or ketone with a primary amine. frontiersin.org This reaction is a cornerstone in the synthesis of various heterocyclic compounds and molecules with significant biological activities. frontiersin.orgtandfonline.com The formation of a Schiff base from 4-Formylphenyl 4-fluorobenzoate involves the nucleophilic attack of the amine on the formyl carbon, followed by dehydration to form the imine product. These reactions are crucial in fields like medicinal and materials chemistry. frontiersin.org
Table 1: Examples of Condensation Reactions with 4-Formylphenyl Benzoate (B1203000) Analogues
| Reactant | Reagent | Product Type | Application | Reference |
|---|---|---|---|---|
| 4-Formylphenyl benzoate | Thiazolidin-5-one derivatives | Arylidine products | Antibacterial agents | researchgate.net |
The formyl group of this compound serves as a versatile handle for various functional group interconversions, allowing for the synthesis of a wide array of derivatives.
Reduction: The aldehyde can be reduced to a primary alcohol (hydroxymethyl group). Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). This conversion of this compound would yield 4-(hydroxymethyl)phenyl 4-fluorobenzoate.
Oxidation: The formyl group can be oxidized to a carboxylic acid. Reagents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions can be employed for this purpose. This reaction would transform this compound into 4-(carboxy)phenyl 4-fluorobenzoate. In some cases, iodine can be used to oxidize aldehyde acetals to iodo esters, where electron-donating groups on the aromatic ring increase the reaction rate. thieme-connect.com
Wittig Reaction: This reaction provides a powerful method for alkene synthesis by reacting an aldehyde with a phosphorus ylide (Wittig reagent). nrochemistry.comtamu.edumnstate.eduudel.edudalalinstitute.com The reaction of this compound with a Wittig reagent, such as one prepared from benzyltriphenylphosphonium (B107652) chloride, would replace the carbonyl oxygen with a carbon-carbon double bond, yielding a stilbene (B7821643) derivative. The stereochemistry of the resulting alkene (E or Z) depends on the stability of the ylide used. dalalinstitute.com
Knoevenagel Condensation: This is a condensation reaction between an aldehyde or ketone and a compound with an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base like piperidine (B6355638). researchgate.net 4-Formylphenyl benzoate has been shown to react with thiazolidin-5-one derivatives in the presence of piperidine to form the corresponding arylidine products. researchgate.net
Ester Cleavage and Transesterification Reactions
The ester linkage in this compound is another key reactive site. It can be cleaved through hydrolysis or converted to other esters via transesterification.
Ester Cleavage (Hydrolysis): The ester bond can be broken under both acidic and basic aqueous conditions to yield 4-hydroxybenzaldehyde (B117250) and 4-fluorobenzoic acid. evitachem.com Non-hydrolytic methods for cleaving aryl esters have also been developed using reagents like KF/NMP or catalytic PhSH-KF in N-methyl-2-pyrrolidone. nih.govacs.org The use of Lewis acids like aluminum triiodide, generated in situ from aluminum powder and iodine, can also cleave esters under non-hydrolytic conditions. sci-hub.seresearchgate.net
Transesterification: This process converts one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. ucla.eduyoutube.com For example, reacting this compound with ethanol (B145695) could produce ethyl 4-fluorobenzoate and 4-hydroxybenzaldehyde. Lipase-catalyzed transesterification has been shown to be effective for similar methyl benzoates, with the enzyme Novozym 435 showing higher activity for transesterification compared to esterification. nih.gov Studies on phenyl benzoates have shown that the electronic nature of the substituents significantly affects the reaction rate. rsc.org
Fluorine-Directed Reactivity and Aromatic Substitutions
The fluorine atom on the benzoate ring is not merely a passive substituent; it actively influences the molecule's reactivity, particularly in aromatic substitution reactions.
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, being highly electronegative, activates the benzoate ring towards nucleophilic attack, especially at the para position where it resides. A good leaving group on the ring can be displaced by a nucleophile. evitachem.com A particularly relevant application is in radiochemistry, where a trimethylammonium group on an aromatic ring can be displaced by [¹⁸F]fluoride to synthesize radiolabeled compounds like [¹⁸F]-CFB. ualberta.ca This highlights the utility of activating groups for nucleophilic aromatic substitution.
Fluorine-Directed C–H Functionalization: In recent years, the ability of fluorine to act as a directing group in transition-metal-catalyzed C–H functionalization has been a significant area of research. acs.org The fluorine atom can direct the metallation to its ortho position. For instance, palladium-catalyzed C-H fluorination of benzaldehydes has been achieved using transient directing groups. beilstein-journals.org Furthermore, studies on the lithiation of fluorinated benzoic acids show that fluorine can act in concert with the carboxylic acid group to direct metallation to a specific position between the two substituents. researchgate.net This ortho-directing effect of fluorine is crucial for the regioselective synthesis of polysubstituted aromatic compounds. acs.orgrsc.org
Modulating Reactivity through Substituent Effects and Electronic Perturbations
The reactivity of both the formyl and ester groups in this compound can be fine-tuned by the electronic properties of its substituents.
Effect on the Formyl Group: The electrophilicity of the formyl carbon is influenced by substituents on the benzoate ring. An electron-withdrawing group on the benzoate ring (like the fluorine atom itself) will pull electron density away from the formyl group through the ester linkage and the phenyl ring, making the aldehyde more reactive towards nucleophiles. Conversely, electron-donating groups on the benzoate ring would decrease the aldehyde's reactivity.
Effect on the Ester Group: The stability of the ester linkage is also subject to electronic effects. Electron-withdrawing groups on either the benzoyl or the phenyl portion make the carbonyl carbon more electrophilic and the phenolate (B1203915) a better leaving group, thus accelerating hydrolysis or transesterification. rsc.org For instance, a 4-nitrophenyl benzoate shows higher reactivity in transesterification compared to less electron-deficient analogues. rsc.org The fluorine atom in this compound acts as an electron-withdrawing group, enhancing the reactivity of the ester bond compared to an unsubstituted phenyl benzoate.
The Ortho-Effect: It is noteworthy that substituents in the ortho position of a benzoic acid derivative often exert an anomalous influence on acidity, known as the ortho-effect. libretexts.org Almost all ortho-substituents, whether electron-donating or -withdrawing, increase the acid strength of benzoic acid. This is attributed to a combination of steric and electronic factors. While the fluorine in the title compound is in the para position, this principle highlights the significant impact that substituent positioning has on the electronic environment and reactivity of the entire molecule. libretexts.org
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 4-hydroxybenzaldehyde |
| 4-fluorobenzoic acid |
| 4-(hydroxymethyl)phenyl 4-fluorobenzoate |
| 4-(carboxy)phenyl 4-fluorobenzoate |
| 4-Formylphenyl benzoate |
| Benzyltriphenylphosphonium chloride |
| Ethyl 4-fluorobenzoate |
| 4-nitrophenyl benzoate |
| [¹⁸F]-Cholesteryl 4-fluorobenzoate ([¹⁸F]-CFB) |
| Benzoic acid |
| Sodium borohydride |
| Lithium aluminum hydride |
| Potassium permanganate |
| Chromium trioxide |
| Piperidine |
| Novozym 435 |
Q & A
Q. What are the common synthetic routes for preparing 4-formylphenyl 4-fluorobenzoate, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The synthesis typically involves esterification between 4-fluorobenzoic acid derivatives and 4-formylphenol. Key steps include:
- Activation of the carboxylic acid : Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI in anhydrous dichloromethane or THF to form an active ester intermediate.
- Nucleophilic substitution : React the activated 4-fluorobenzoate with 4-formylphenol under inert conditions (e.g., nitrogen atmosphere) to avoid aldehyde oxidation.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves yield and purity .
Critical conditions include maintaining low moisture levels, controlled temperature (0–25°C), and stoichiometric excess of 4-formylphenol to drive the reaction.
Q. What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?
- Methodological Answer : A multi-technique approach ensures accurate characterization:
- NMR spectroscopy : H and C NMR confirm the ester linkage (δ ~165–170 ppm for carbonyl) and aldehyde proton (δ ~9.8–10.2 ppm).
- FT-IR : Peaks at ~1720 cm (ester C=O) and ~2850–2720 cm (aldehyde C-H stretch) validate functional groups.
- Mass spectrometry (ESI or EI-MS) : Molecular ion peaks ([M+H] or [M]) confirm molecular weight.
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm assess purity (>95% recommended for research use) .
Q. How does the reactivity of this compound vary under different nucleophilic or electrophilic conditions?
- Methodological Answer : The aldehyde and ester groups dictate reactivity:
- Nucleophilic attack at the aldehyde : Reacts with amines (e.g., hydrazines) to form hydrazones, useful in Schiff base synthesis.
- Electrophilic aromatic substitution : Fluorine’s electron-withdrawing effect directs electrophiles (e.g., nitration) to the para position of the benzoate ring.
- Ester hydrolysis : Under basic conditions (NaOH/EtOH), the ester cleaves to 4-fluorobenzoic acid and 4-formylphenol. Acidic hydrolysis is less common due to aldehyde instability .
Advanced Research Questions
Q. How can this compound be utilized in designing stimuli-responsive hydrogels for controlled drug delivery systems?
- Methodological Answer : The compound serves as a photocleavable crosslinker in chitosan-based hydrogels. Key steps include:
- Functionalization : React the aldehyde group with chitosan’s amino groups via Schiff base formation.
- Dual stimuli-responsiveness :
- pH sensitivity : Hydrogel swelling increases in acidic environments (e.g., tumor microenvironments).
- Light sensitivity : UV irradiation cleaves the nitrobenzene moiety, releasing encapsulated drugs.
- Validation : Swelling ratios and drug release kinetics are quantified using gravimetric analysis and HPLC .
Q. What enzymatic pathways are involved in the defluorination of this compound derivatives, and how can these mechanisms inform environmental remediation strategies?
- Methodological Answer : 4-Fluorobenzoate dehalogenase catalyzes direct defluorination without structural rearrangement, producing fluoride ions and trace 4-hydroxybenzoate. Key insights:
- Enzyme source : Aureobacterium sp. cell extracts or recombinant enzymes expressed in E. coli.
- Mechanism : Hydrolytic cleavage of the C-F bond via a serine-mediated nucleophilic attack, confirmed by F NMR and fluoride ion-selective electrodes.
- Applications : Engineered microbial consortia for bioremediation of fluorinated pollutants in soil/water systems .
Q. What computational approaches are suitable for modeling the degradation pathways or reactivity of this compound in complex matrices?
- Methodological Answer :
- DFT calculations : Predict reaction energetics (e.g., hydrolysis barriers) using Gaussian or ORCA software with B3LYP/6-31G(d) basis sets.
- Molecular docking : Simulate enzyme-substrate interactions (e.g., with 4-fluorobenzoate dehalogenase) using AutoDock Vina.
- MD simulations : Analyze stability in aqueous environments (GROMACS, AMBER) to guide solvent selection for synthesis .
Q. How can researchers resolve contradictions in reported reaction products when studying the hydrolysis or metabolic breakdown of this compound?
- Methodological Answer :
- Controlled hydrolysis studies : Compare acidic (HCl/THF) vs. basic (NaOH/EtOH) conditions using LC-MS to identify intermediates.
- Isotopic labeling : O-labeling tracks oxygen incorporation during ester cleavage.
- Enzyme specificity assays : Use purified dehalogenases to rule out nonspecific microbial activity in environmental samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
